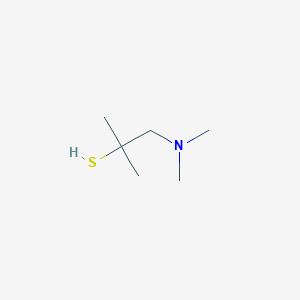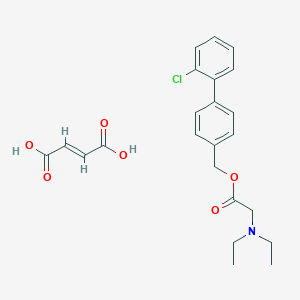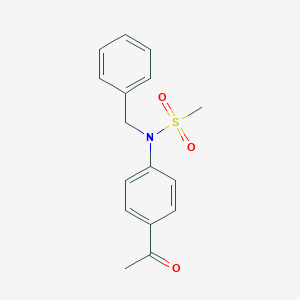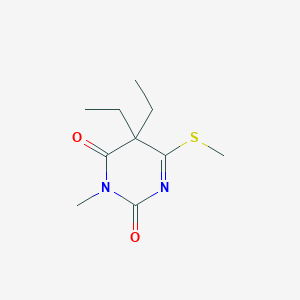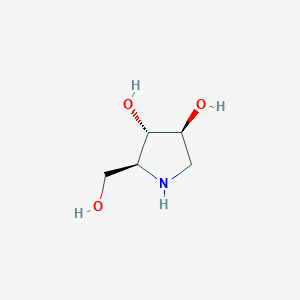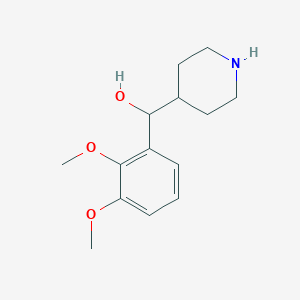
(2,3-ジメトキシフェニル)(ピペリジン-4-イル)メタノール
概要
説明
Synthesis Analysis
The synthesis of related piperidine compounds often involves condensation reactions, employing various sulfonyl chlorides and bases in solvents like methylene dichloride. For instance, compounds have been synthesized by reacting piperidin-4-yl]-diphenyl-methanol with sulfonyl chlorides, characterized by spectroscopic techniques, and confirmed via X-ray crystallography, demonstrating the versatility of methods for constructing similar molecular frameworks (Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation, and the geometry around the sulfonyl (S) atom is typically distorted tetrahedral. These studies highlight the intricacies of the molecular architecture, contributing to a deeper understanding of its structural properties (Girish et al., 2008).
Chemical Reactions and Properties
Research on the chemical reactivity of these compounds includes their participation in substitution reactions, demonstrating their potential for further chemical modifications and applications in synthesis. The structure-activity relationships of these molecules can be explored through various chemical reactions, shedding light on their reactivity patterns and the influence of different functional groups (Mallesha & Mohana, 2014).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and thermal stability, have been a subject of study. Techniques such as single crystal X-ray diffraction and thermogravimetric analysis provide valuable insights into their stability, crystal packing, and intermolecular interactions, which are crucial for understanding their behavior in different environments (Karthik et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties of these molecules, including their antioxidative and antimicrobial activities, reveal their potential for various applications. For instance, studies have shown that certain derivatives exhibit significant antimicrobial activity, suggesting their usefulness in developing new therapeutic agents (Prasad et al., 2008).
科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、多くの医薬品に含まれているため、医薬品化学において重要な役割を果たしています。 問題の化合物は、置換ピペリジン、スピロピペリジン、ピペリジノンなどの様々な生物活性ピペリジン誘導体を合成するための前駆体として役立ちます。 これらの誘導体は、潜在的な薬理活性を有する新薬の開発に有望な結果を示しています .
抗がん剤
ピペリジン部分は、抗がん作用を示す化合物に見られます。 (2,3-ジメトキシフェニル)(ピペリジン-4-イル)メタノール構造を組み込むことにより、研究者はがん細胞の増殖や転移を阻害する可能性のある新規抗がん剤を探求することができます .
神経保護療法
ピペリジン構造を持つ化合物は、神経保護効果について研究されています。 この特定の化合物は、神経伝達物質系を調節したり、神経細胞の完全性を保護したりすることによって、アルツハイマー病などの神経変性疾患の治療法を開発するために使用できる可能性があります .
抗菌剤および抗真菌剤
ピペリジン環は、抗菌剤および抗真菌剤に共通の特徴です。 (2,3-ジメトキシフェニル)(ピペリジン-4-イル)メタノールに関する研究は、細菌や真菌によって引き起こされる感染症に対する新しい治療法の発見につながる可能性があります .
鎮痛剤および抗炎症薬
ピペリジン誘導体は、鎮痛作用と抗炎症作用を持つことが知られています。 科学者は、この化合物を利用して、副作用が少なく、効果が向上した可能性のある、新しい鎮痛剤や抗炎症薬を合成することができます .
降圧剤および心臓血管系薬物開発
ピペリジン誘導体の構造的特徴は、それらを降圧剤の候補にします。 (2,3-ジメトキシフェニル)(ピペリジン-4-イル)メタノールに関する研究は、血圧を調節し、心臓の健康を改善する、新しい心臓血管系薬物の創出に貢献する可能性があります .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
将来の方向性
Piperidine derivatives, including “(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol”, have significant potential in the field of drug discovery . The pharmaceutical applications of synthetic and natural piperidines are being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHDSQWBVFQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447343 | |
| Record name | (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140235-25-2 | |
| Record name | α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140235-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

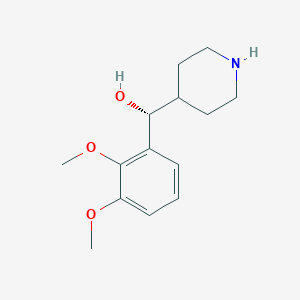

![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)

